molecular formula C19H14N2O3S B14993793 6-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

6-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14993793
M. Wt: 350.4 g/mol
InChI Key: GAMIGTSVLGBIJT-UHFFFAOYSA-N
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Description

6-Methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound featuring a chromene backbone fused with a benzothiazole moiety. Its molecular formula is C₁₉H₁₆N₂O₃S (molecular weight: 364.4 g/mol), characterized by:

  • A chromene ring substituted with a methyl group at position 6 and a ketone at position 2.
  • A benzothiazole ring with a methyl group at position 6, linked via a carboxamide bond to the chromene system.

The methyl groups on both rings contribute to lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

Molecular Formula

C19H14N2O3S

Molecular Weight

350.4 g/mol

IUPAC Name

6-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H14N2O3S/c1-10-4-6-15-12(7-10)14(22)9-16(24-15)18(23)21-19-20-13-5-3-11(2)8-17(13)25-19/h3-9H,1-2H3,(H,20,21,23)

InChI Key

GAMIGTSVLGBIJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Chromene Formation: The chromene moiety is formed by the condensation of salicylaldehyde with an appropriate β-ketoester in the presence of a base.

    Coupling Reaction: The benzothiazole and chromene intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Amidation: The final step involves the amidation of the coupled product with 6-methyl-1,3-benzothiazol-2-amine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various alkyl or acyl groups.

Scientific Research Applications

6-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may modulate signaling pathways such as apoptosis, cell cycle regulation, and oxidative stress response, contributing to its bioactivity.

Comparison with Similar Compounds

Anticancer Activity

  • Target Compound : Predicted to inhibit kinases (e.g., EGFR, VEGFR) due to structural similarity to benzothiazole-chromene hybrids .
  • Chlorinated Analogs (e.g., ): Exhibit stronger DNA intercalation and topoisomerase inhibition (IC₅₀: 1.2–3.8 μM in HeLa cells).
  • Nitro/Methoxy Derivatives (e.g., ): Act as pro-drugs, releasing reactive nitrogen species under hypoxic conditions (e.g., 60% tumor growth inhibition in murine models).

Antimicrobial Activity

  • Methoxy-Substituted Compounds (e.g., ): Show broad-spectrum activity against Gram-positive bacteria (MIC: 4–8 μg/mL).
  • Methyl/Anti-Chlorine Derivatives : Moderate antifungal effects (e.g., 50% inhibition of Candida albicans at 16 μg/mL) .

Anti-Inflammatory Activity

  • Sulfonyl-Substituted Analogs (e.g., ): Inhibit COX-2 (IC₅₀: 0.8 μM) via sulfonyl group interactions.
  • Ethyl/Methoxy Derivatives : Reduce TNF-α production in macrophages by 70% at 10 μM .

Key Reactivity Differences

  • Chlorinated Compounds: Undergo nucleophilic substitution (e.g., Cl → OCH₃ in methanolic KOH) for analog diversification .
  • Nitro Derivatives : Reduced to amines (NH₂) using Pd/C and H₂, enabling further functionalization .

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